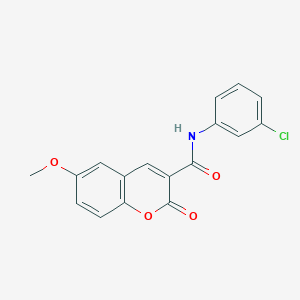

![molecular formula C15H12N4 B5626804 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5626804.png)

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

説明

"2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile" is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, known for their diverse biological activities and pharmaceutical importance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can involve reactions with various nitriles and aminopyrazoles, often yielding compounds of pharmaceutical interest. For example, allenic nitriles react with 3-aminopyrazole to give pyrazolo[1,5-a]pyrimidines in good yields (Fomum, Asobo, & Ifeadike, 1984). Microwave-assisted synthesis methods have also been developed for efficient and rapid production of related compounds (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines features hydrogen-bonded chains and frameworks. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine demonstrates a hydrogen-bonded chain structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines exhibit diverse chemical reactions, including condensation with various amides and reactions with active proton compounds. These reactions lead to the formation of numerous derivatives with varied chemical properties (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives depend on their molecular structure and substituents. These properties can be analyzed through techniques like NMR, IR, UV, mass spectrometry, and X-ray crystallography (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and potential biological activities, are influenced by their specific functional groups and molecular framework. For instance, the presence of amino groups and other substituents can significantly impact their pharmacological potential and reactivity (Squarcialupi et al., 2014).

将来の方向性

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-10-8-14(12-6-4-3-5-7-12)19-15(17-10)13(9-16)11(2)18-19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFNYRLYWZRFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

![N-{4-[(benzylsulfonyl)amino]phenyl}acetamide](/img/structure/B5626727.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5626735.png)

![9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5626748.png)

![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5626752.png)

![2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5626754.png)

![(3R*,4S*)-4-(5-methyl-2-furyl)-1-[(2-methyl-1H-indol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5626762.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B5626775.png)

![N-benzyl-N-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5626789.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5626792.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)